molecular formula C23H27ClFN3O4S B2913214 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide CAS No. 898426-00-1

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide

Cat. No.: B2913214
CAS No.: 898426-00-1
M. Wt: 495.99
InChI Key: FTATYIUSZQSRFP-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide is a synthetic organic compound designed for advanced scientific research and drug discovery. This complex molecule features a piperidine core substituted with a (4-chlorophenyl)sulfonyl group and is functionalized with an oxalamide bridge connecting to a 4-fluorophenethyl moiety. This specific structural architecture, common in medicinal chemistry, is engineered to engage with biological targets such as G protein-coupled receptors (GPCRs) and ion channels . Compounds with this oxalamide-piperidine scaffold demonstrate significant potential in central nervous system (CNS) research. Structural analogs have been investigated as modulators of neurotransmitter transporters, including the serotonin transporter (SERT), positioning them as candidates for the development of novel antidepressant therapies . Furthermore, related compounds have shown promise in preclinical studies for their neuroprotective effects and anticonvulsant properties . Beyond neuroscience, similar molecular frameworks are explored in oncology research for their anti-cancer activity, highlighting the versatility of this chemical class . The presence of the sulfonamide and oxalamide functional groups provides key hydrogen-bonding capabilities, which are critical for high-affinity interactions with enzyme active sites and receptors . The 4-fluorophenethyl terminal group can influence the compound's lipophilicity and overall pharmacokinetic profile, potentially enhancing blood-brain barrier penetration for CNS-targeted research . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClFN3O4S/c24-18-6-10-21(11-7-18)33(31,32)28-16-2-1-3-20(28)13-15-27-23(30)22(29)26-14-12-17-4-8-19(25)9-5-17/h4-11,20H,1-3,12-16H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTATYIUSZQSRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H28ClN3O4S, with a molecular weight of 478.0 g/mol. The compound features a piperidine ring, a sulfonyl group, and an oxalamide moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC23H28ClN3O4S
Molecular Weight478.0 g/mol
Structural FeaturesPiperidine ring, sulfonyl group, oxalamide moiety

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity across various domains:

  • Antibacterial Activity : The compound has shown moderate to strong antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis. Its mechanism likely involves the inhibition of bacterial enzymes through interactions with their active sites .
  • Enzyme Inhibition : Notably, compounds with similar structural motifs have been identified as effective inhibitors of acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

The mechanism of action for this compound involves its interaction with specific receptors or enzymes within biological pathways. The sulfonyl group may facilitate binding to enzyme active sites, while the piperidine ring could modulate receptor activity .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antibacterial Screening : A series of synthesized compounds bearing similar piperidine structures were evaluated for antibacterial efficacy. Compounds with the 4-chlorophenylsulfonyl group demonstrated significant inhibition against various bacterial strains, indicating the importance of this moiety in enhancing biological activity .
  • Enzyme Inhibition Studies : Compounds derived from similar synthetic routes exhibited strong AChE inhibitory activity with IC50 values ranging from 0.63 to 2.14 μM. This suggests that this compound may also exhibit comparable enzyme inhibitory effects .

Comparison with Similar Compounds

Key Differences :

  • The target compound’s sulfonyl-piperidine group distinguishes it from Compound 73 (), which lacks this moiety. Sulfonation may improve solubility or target engagement .

Oxalamides with Aromatic/Alkyl Substituents

Compounds 19–23 () and 117–118 () highlight the impact of varying aryl/alkyl groups:

  • N1-(4-Chlorophenyl)-N2-(4-fluorophenethyl)oxalamide (73) () has a simplified structure compared to the target compound, lacking the sulfonyl-piperidine group. Its lower molecular weight (320.9 vs. 467.9) suggests reduced steric hindrance, which may influence pharmacokinetics .
  • N1-(2-Bromophenyl)-N2-(4-methoxyphenethyl)oxalamide (19) () incorporates bromine and methoxy groups, which could enhance halogen bonding or metabolic stability .

Non-Oxalamide Analogs with Piperidine/Sulfonamide Groups

W-18 and W-15 () are sulfonamide-piperidine derivatives structurally distinct from oxalamides but share functional group similarities:

  • W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide.
  • W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide.

These compounds demonstrate the pharmacological relevance of sulfonated piperidine scaffolds, though their opioid-like activity contrasts with oxalamides’ antiviral/enzyme-targeting roles .

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The sulfonyl group may improve aqueous solubility relative to non-sulfonated analogs (e.g., Compound 73) .
  • Metabolic Stability : Fluorine and chlorine substituents likely reduce oxidative metabolism, extending half-life .

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